

Ritlecitinib: A Technical Deep-Dive into Molecular Targets Beyond JAK3 and TEC Kinases

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Compound of Interest		
Compound Name:	Ritlecitinib (malonate)	
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Introduction

Ritlecitinib (LITFULOTM) is a first-in-class, orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is attributed to the irreversible binding to a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1] This dual inhibition of JAK3 and TEC kinases modulates downstream signaling pathways of key cytokines and immune cell receptors, making it an effective therapeutic for autoimmune diseases such as severe alopecia areata.[1] While the on-target pharmacology of Ritlecitinib is well-documented, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known molecular targets of Ritlecitinib beyond JAK3 and the TEC kinase family, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the known quantitative data for Ritlecitinib's interactions with its primary targets and identified potential off-targets.



Table 1: In Vitro Inhibitory Activity of Ritlecitinib Against

Primary Kinase Targets

Kinase Family	Target Kinase	IC50 (nM)	Assay Conditions
JAK Family	JAK3	33.1	Cell-free enzymatic assay
JAK1	>10,000	Cell-free enzymatic assay	
JAK2	>10,000	Cell-free enzymatic assay	_
TYK2	>10,000	Cell-free enzymatic assay	_
TEC Family	RLK (TXK)	155	Cell-free enzymatic assay
ITK	395	Cell-free enzymatic assay	
TEC	403	Cell-free enzymatic assay	
ВТК	404	Cell-free enzymatic assay	_
ВМХ	666	Cell-free enzymatic assay	_

Data sourced from Pfizer's clinical trial data.[1]

Table 2: Cellular Occupancy of Ritlecitinib Against Potential Off-Targets



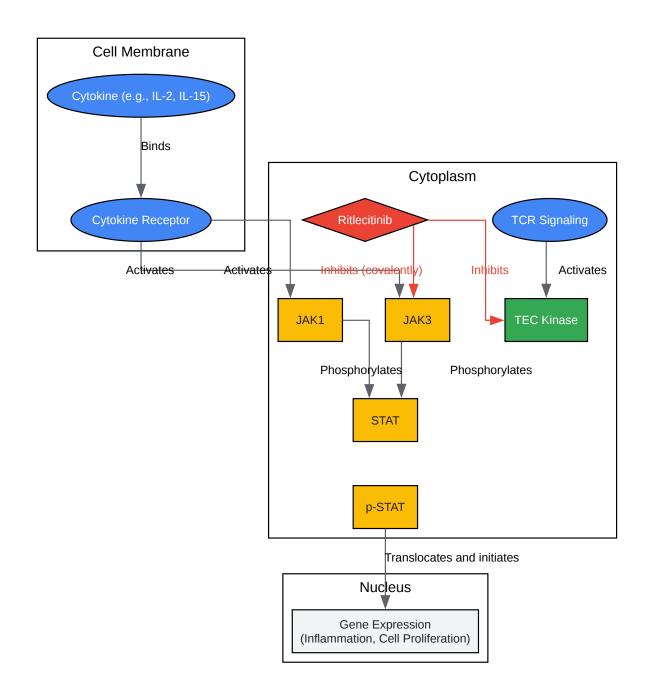
Target Protein	Cellular Occupancy (OC50) (µM)	Species
MAP2K7	14.3	Human
11.1	Rat	
7.45	Dog	_

OC50 represents the concentration of Ritlecitinib required to achieve 50% occupancy of the target protein in a cellular context. Data sourced from a U.S. Food and Drug Administration (FDA) multi-discipline review.[2]

Note: While a study in dog brain tissue identified Dedicator of Cytokinesis 10 (DOCK10) as a potential off-target binding protein, quantitative binding data for the interaction between Ritlecitinib and DOCK10 in human or other species' systems is not publicly available in the reviewed literature.[2] Furthermore, comprehensive kinome-wide screening data (e.g., from a KINOMEscan assay) detailing the percentage of inhibition against a broad panel of human kinases has not been made publicly available.

Signaling Pathways and Experimental Workflows
Diagram 1: Simplified JAK/STAT Signaling Pathway and
Ritlecitinib's Primary Mechanism of Action



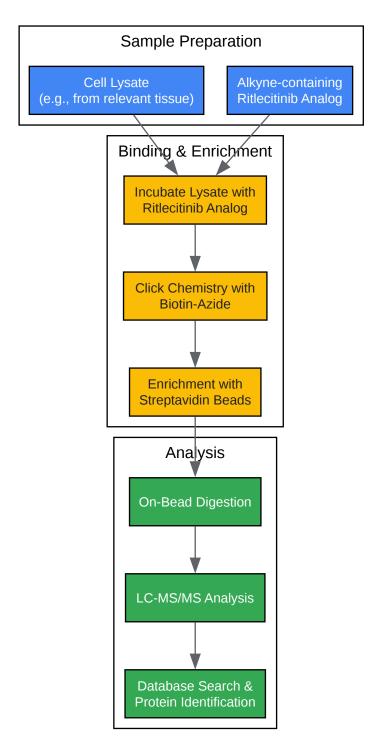


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Caption: Ritlecitinib dually inhibits JAK3 and TEC family kinases, blocking inflammatory signaling.



Diagram 2: Workflow for Identifying Off-Target Proteins Using Chemical Proteomics



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References

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